In-depth Technical Guide: 5-Fluoro-2-(1H-pyrrol-1-yl)aniline (CAS No. 896429-57-5)
In-depth Technical Guide: 5-Fluoro-2-(1H-pyrrol-1-yl)aniline (CAS No. 896429-57-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of advanced pharmaceutical compounds. Its structure, combining a fluoroaniline (B8554772) moiety with a pyrrole (B145914) ring, makes it a valuable intermediate in the development of targeted therapies, particularly in oncology. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of a key Epidermal Growth Factor Receptor (EGFR) inhibitor.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference |
| CAS Number | 896429-57-5 | [1] |
| Molecular Formula | C₁₀H₉FN₂ | [1] |
| Molecular Weight | 176.19 g/mol | [1] |
| Appearance | Brown to dark brown solid | |
| Purity (LCMS) | ≥ 95.92% | |
| IUPAC Name | 5-fluoro-2-(1H-pyrrol-1-yl)benzenamine | |
| Canonical SMILES | C1=CC(=C(C=C1F)N)N2C=CC=C2 | |
| InChI Key | GGKNORHSABZYSG-UHFFFAOYSA-N |
Synthesis
The synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a multi-step process. The following experimental protocol is a detailed methodology for its preparation.
Experimental Protocol: Synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
This protocol involves a two-step process starting from 1-bromo-4-fluoro-2-nitrobenzene (B1271562). The first step is a Suzuki coupling reaction to introduce the pyrrole moiety, followed by a reduction of the nitro group to yield the final aniline (B41778) product.
Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole
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Materials:
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1-Bromo-4-fluoro-2-nitrobenzene
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1H-Pyrrole
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Palladium(II) acetate (B1210297) (Pd(OAc)₂)
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2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
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Potassium carbonate (K₂CO₃)
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Water
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Ethyl acetate
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Brine
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Procedure:
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To a reaction vessel, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), 1H-pyrrole (1.2 eq), and potassium carbonate (2.0 eq).
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Add toluene and water to the mixture.
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Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
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Add palladium(II) acetate (0.05 eq) and SPhos (0.1 eq) to the reaction mixture.
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Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole.
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Step 2: Synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
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Materials:
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1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole
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Iron powder (Fe)
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Ammonium (B1175870) chloride (NH₄Cl)
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Water
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Saturated sodium bicarbonate solution
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Procedure:
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In a round-bottom flask, suspend 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole (1.0 eq) in a mixture of ethanol and water.
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Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
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Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues.
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Wash the celite pad with ethanol and dichloromethane.
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Combine the filtrates and concentrate under reduced pressure.
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Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.
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Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to give the crude 5-Fluoro-2-(1H-pyrrol-1-yl)aniline.
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The product can be further purified by column chromatography if necessary.
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Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-Fluoro-2-(1H-pyrrol-1-yl)aniline.
Application in Drug Development: Synthesis of Rociletinib (B611991) (CO-1686)
5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a crucial intermediate in the synthesis of Rociletinib (CO-1686), a third-generation irreversible EGFR inhibitor.[2] Rociletinib is designed to target the T790M mutation in EGFR, which is a common mechanism of resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[3][4]
Role in Rociletinib Synthesis
In the synthesis of rociletinib, 5-Fluoro-2-(1H-pyrrol-1-yl)aniline undergoes a condensation reaction with a pyrimidine (B1678525) derivative, followed by further modifications to yield the final drug substance. The aniline nitrogen of the intermediate acts as a nucleophile, attacking an electrophilic site on the pyrimidine ring to form a key C-N bond.
EGFR Signaling Pathway and Rociletinib's Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[5] In certain cancers, such as NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division.
Rociletinib covalently binds to a cysteine residue (Cys797) in the ATP-binding site of EGFR, including the resistant T790M mutant form. This irreversible binding blocks the downstream signaling cascade, thereby inhibiting cancer cell proliferation and inducing apoptosis.
EGFR Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and the inhibitory action of Rociletinib.
Safety and Handling
5-Fluoro-2-(1H-pyrrol-1-yl)aniline should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a key building block with significant applications in medicinal chemistry, particularly in the development of targeted cancer therapies. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. Its role as a crucial intermediate in the synthesis of the EGFR inhibitor rociletinib highlights its importance in the ongoing efforts to combat drug resistance in cancer treatment. This guide provides researchers and drug development professionals with essential technical information to facilitate its use in their research and development endeavors.
References
- 1. 5-Fluoro-2-(1H-pyrrol-1-yl)aniline | 896429-57-5 [chemicalbook.com]
- 2. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rociletinib in EGFR-Mutated Non–Small-Cell Lung Cancer [en-cancer.fr]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
